molecular formula C17H9BrN4OS B13371194 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371194
M. Wt: 397.3 g/mol
InChI Key: RXKDOOZWQPGIHV-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a benzofuran moiety at position 3 and a 3-bromophenyl group at position 4. This compound belongs to a broader class of triazolothiadiazoles, which are recognized for diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C17H9BrN4OS

Molecular Weight

397.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9BrN4OS/c18-12-6-3-5-11(8-12)16-21-22-15(19-20-17(22)24-16)14-9-10-4-1-2-7-13(10)23-14/h1-9H

InChI Key

RXKDOOZWQPGIHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid with 3-bromoaniline to form an intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolo-thiadiazole core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 5. Key analogues include:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Properties/Activities References
Target Compound 1-Benzofuran-2-yl 3-Bromophenyl Under investigation
6-(1-Benzofuran-2-yl)-3-(4-methylphenyl) derivative 1-Benzofuran-2-yl 4-Methylphenyl Improved lipophilicity
3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl) derivative 3-Bromophenyl 3,4-Dimethoxyphenyl Enhanced solubility
6-(4-Bromophenyl)-3-(3-fluorophenyl) derivative 3-Fluorophenyl 4-Bromophenyl Anticancer activity (Ehrlich cells)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) derivative Adamantyl 2-Chloro-6-fluorophenyl COX-1/2 inhibition

Key Observations :

  • Bromine vs.
  • Benzofuran vs. Adamantyl : Benzofuran’s planar structure facilitates π-π interactions in target binding, whereas adamantyl’s bulkiness may restrict conformational flexibility but improve selectivity .
  • Methoxy Groups : 3,4-Dimethoxyphenyl substituents (e.g., in ) enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Comparison with Analogues :

  • Microwave Synthesis : Compounds like 3-(5'-fluoro-2'-methoxybiphenyl)-6-substituted derivatives achieved 85–90% yields under microwave irradiation vs. 60–70% conventionally .
  • Solid-State Synthesis : reports solvent-free microwave methods for triazolothiadiazoles, reducing purification steps .
Physicochemical Properties
Property Target Compound (Predicted) 6-(4-Bromophenyl)-3-(3-fluorophenyl) Derivative 3-Adamantyl-6-(2-chloro-6-fluorophenyl) Derivative
Molecular Weight ~415 g/mol 375.22 g/mol 413.88 g/mol
Melting Point 180–185°C (estimated) Not reported 229°C
LogP (Lipophilicity) ~4.5 (high) ~3.8 ~5.1

Key Trends :

  • Bromine and adamantyl groups increase LogP, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Fluorine substituents reduce LogP slightly while maintaining electronegativity for hydrogen bonding .
Structure-Activity Relationships (SAR)

Position 3 :

  • Benzofuran/Indole : Aromatic systems enhance DNA intercalation or kinase binding .
  • Halogens (Br, Cl) : Improve potency via halogen bonding with target residues .

Position 6 :

  • Bromophenyl : Increases steric bulk and electron-withdrawing effects, favoring apoptosis in cancer cells .
  • Methoxy Groups : Electron-donating effects reduce oxidative stress but may decrease metabolic stability .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity associated with this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H10BrN5O1S\text{C}_{15}\text{H}_{10}\text{BrN}_{5}\text{O}_{1}\text{S}

This structure features a benzofuran moiety and a bromophenyl group, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of this scaffold showed IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
  • Another investigation revealed that specific derivatives had IC50 values as low as 2.48 μM against A-549 cells (lung cancer) .
CompoundCell LineIC50 Value (μM)
39aMCF-73.44
39bA-5492.48
39cHCT1163.29

Antimicrobial Activity

Compounds with the thiadiazole structure have been reported to possess broad-spectrum antimicrobial activity:

  • A review highlighted that various derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Specific compounds showed moderate to good inhibition against bacterial strains due to the presence of electron-withdrawing groups like bromo and chloro .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of thiadiazole derivatives has also been explored:

  • Studies have shown that certain synthesized compounds demonstrated promising analgesic and anti-inflammatory activities comparable to standard drugs .
  • For example, a series of 3,6-disubstituted derivatives were evaluated for their efficacy in reducing inflammation in preclinical models.

Study 1: Anticancer Efficacy

In a comprehensive study on 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles , compounds were screened against six cancer cell lines. Two specific derivatives exhibited significant antiproliferative activity with IC50 values below 10 μM , indicating their potential as anticancer agents .

Study 2: Antimicrobial Screening

Another research effort focused on synthesizing methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]-thiadiazoles. The results indicated that several compounds displayed high antibacterial activity with notable inhibition rates against specific microbial strains .

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